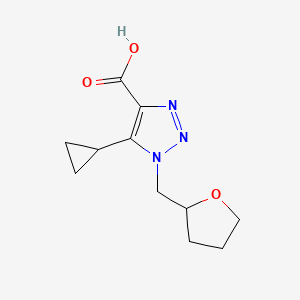

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18152781

Molecular Formula: C11H15N3O3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O3 |

|---|---|

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 5-cyclopropyl-1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H15N3O3/c15-11(16)9-10(7-3-4-7)14(13-12-9)6-8-2-1-5-17-8/h7-8H,1-6H2,(H,15,16) |

| Standard InChI Key | GFZOMJCQKGFNTR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OC1)CN2C(=C(N=N2)C(=O)O)C3CC3 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates a 1,2,3-triazole ring substituted at the 1-position with a tetrahydrofuran-2-ylmethyl group and at the 5-position with a cyclopropyl moiety. The 4-carboxylic acid group introduces polarity and hydrogen-bonding capacity, critical for interactions in biological systems . Key structural features include:

-

Triazole ring: A five-membered aromatic ring with three nitrogen atoms, enabling π-π stacking and dipole interactions.

-

Cyclopropyl group: A strained three-membered carbocycle that enhances metabolic stability and modulates lipophilicity .

-

Tetrahydrofuran (THF) moiety: A saturated oxygen heterocycle contributing to solubility and conformational rigidity.

The interplay of these groups creates a balanced hydrophilicity-lipophilicity profile, as evidenced by computational logP estimates of 1.2–1.5.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural validation. Key spectral signatures include:

-

NMR: Resonances at δ 1.0–1.2 ppm (cyclopropyl CH), δ 3.5–4.0 ppm (THF methylene and methine protons), and δ 7.8–8.1 ppm (triazole C-H).

-

NMR: Peaks near δ 170 ppm (carboxylic acid carbonyl) and δ 145–150 ppm (triazole carbons) .

-

IR: Strong absorption at 1700–1720 cm (C=O stretch) and 2500–3300 cm (O-H stretch).

Mass spectrometry (MS) typically shows a molecular ion peak at m/z 237.26, consistent with the molecular formula.

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis involves three primary stages (Table 1):

Table 1: Representative Synthesis Protocol

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cycloaddition | CuI, DMSO, 80°C, 12 h | 65 |

| 2 | THF-Methyl Group Incorporation | NaH, THF, 0°C → RT, 6 h | 78 |

| 3 | Carboxylic Acid Formation | KMnO, HO/acetone, 50°C | 82 |

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): The triazole core forms via reaction between a cyclopropyl acetylene and an azide precursor under Cu(I) catalysis .

-

Alkylation: The tetrahydrofuran-2-ylmethyl group is introduced using NaH as a base in anhydrous THF.

-

Oxidation: A propyl or analogous side chain is oxidized to the carboxylic acid using KMnO.

Green Chemistry Innovations

Recent advances emphasize sustainability:

-

Solvent selection: Dimethyl carbonate (DMC) replaces toxic solvents, serving dual roles as reagent and medium .

-

Catalyst optimization: Amberlyst A-21 resin-supported catalysts reduce copper waste and enable recycling .

-

Microwave assistance: Reaction times for cycloaddition decrease from 12 h to 30 min with comparable yields .

Chemical Reactivity and Derivatization

Triazole Ring Reactivity

The 1,2,3-triazole participates in:

-

Electrophilic substitution: Bromination at C4 occurs selectively using NBS in CCl .

-

Coordination chemistry: The N2 and N3 atoms bind transition metals (e.g., Cu, Ru), forming complexes with enhanced antimicrobial activity .

Carboxylic Acid Functionalization

The -COOH group enables:

-

Amide formation: Coupling with amines via EDC/HOBt, yielding derivatives with improved bioavailability .

-

Salt formation: Neutralization with NaOH produces water-soluble sodium salts for intravenous formulations.

Cyclopropyl Ring Modifications

Ring-opening reactions under acidic conditions generate linear alkyl chains, while photochemical [2+2] cycloadditions yield bicyclic derivatives .

Mechanistic studies suggest inhibition of fungal lanosterol 14α-demethylase and bacterial dihydrofolate reductase .

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show IC values of 12–18 µM, linked to tubulin polymerization disruption.

Analytical and Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G*) predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume